1-(Trimethylsilyl)pent-1-YN-3-one
Description
1-(Trimethylsilyl)pent-1-yn-3-one is a silyl-protected α,β-unsaturated ketone characterized by a trimethylsilyl (TMS) group attached to the terminal alkyne position of a pentynone backbone. This compound is of interest in synthetic organic chemistry due to the TMS group’s dual role as a stabilizing moiety for alkynes and a directing group in regioselective reactions such as hydrogenation or cycloadditions .
Properties
IUPAC Name |
1-trimethylsilylpent-1-yn-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSi/c1-5-8(9)6-7-10(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAHLJPPPYCDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501478 | |
| Record name | 1-(Trimethylsilyl)pent-1-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18387-58-1 | |
| Record name | 1-(Trimethylsilyl)pent-1-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)pent-1-YN-3-one can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with a suitable aldehyde or ketone under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)pent-1-YN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Properties
| Property | Value |
|---|---|
| Boiling Point | 168.08 °C |
| Flash Point | 55.45 °C |
| Density | 0.873 g/cm³ |
| LogP | 1.846 |
| Hydrogen Bond Donor | 0 |
Scientific Research Applications
1. Organic Synthesis:
1-(Trimethylsilyl)pent-1-YN-3-one is widely used as a building block in organic synthesis. Its ability to undergo various transformations makes it valuable for constructing complex molecules. For example, it can participate in cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals .
2. Biological Activity:
This compound has been utilized in the synthesis of biologically active molecules. For instance, derivatives of this compound have been explored as potential inhibitors for hepatitis C virus replication. The trimethylsilyl group enhances the compound's stability and solubility, making it suitable for biological assays .
3. Industrial Applications:
In the industrial sector, this compound is employed in the production of specialty chemicals and materials that exhibit unique properties due to the presence of the trimethylsilyl group. This functional group can improve volatility and facilitate analysis by gas chromatography or mass spectrometry, making it useful in quality control and analytical chemistry .
Case Studies
Case Study 1: Synthesis of Biologically Active Molecules
In a study focused on developing antiviral agents, researchers utilized this compound as a precursor for synthesizing a series of silylated alkynes that demonstrated inhibitory activity against hepatitis C virus replication. The incorporation of the trimethylsilyl group was found to enhance both solubility and metabolic stability, leading to improved bioavailability in cellular assays .
Case Study 2: Industrial Production Techniques
An industrial application involved optimizing the synthesis of this compound under controlled conditions to maximize yield and purity. The use of specific catalysts and temperature control allowed for efficient large-scale production, highlighting its utility in manufacturing specialty chemicals that require precise specifications .
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)pent-1-YN-3-one involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the triple bond. These functional groups allow the compound to undergo nucleophilic addition, substitution, and other reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Table 1: Silyl Group Impact on Key Properties
Backbone Modifications: Alkyne vs. Enynone Systems
The presence of conjugated enynone systems (e.g., (E)-1-phenyl-5-TIPS-pent-1-en-4-yn-3-one) introduces additional electronic effects:
- Regioselectivity in Hydrogenation: The α,β-unsaturated ketone moiety in enynones directs asymmetric transfer hydrogenation to favor 1,4-addition over 1,2-addition due to conjugation stabilization .
- Thermodynamic Stability: Enynones exhibit greater stability compared to non-conjugated alkynones, as evidenced by their isolation as yellow oils with 82% yields under similar MnO₂ oxidation conditions .
Table 2: Backbone Structure and Reactivity
Heterocyclic and Non-Silyl Analogs
Comparisons with non-silyl or heterocyclic derivatives illustrate the unique role of the TMS group:
- However, the absence of the TMS group limits its utility in metal-catalyzed reactions.
- Alcohol Derivatives: 3-Methyl-1-pentanol (CAS 589-35-5) shares a similar carbon skeleton but replaces the ketone and silyl groups with a hydroxyl group, drastically reducing electrophilicity and altering solubility (logP ~1.8 vs. ~3.5 for silyl ketones) .
Key Research Findings
- Synthetic Utility: Silyl groups enhance stability during oxidation and coupling reactions, as demonstrated by the high yields (82–92%) in MnO₂-mediated syntheses of TIPS alkynones .
- Reactivity Trade-offs : While TMS groups improve reaction kinetics, their lower steric bulk compared to TIPS may compromise selectivity in crowded environments.
- Spectroscopic Data : Analogs like 3-methyl-1-phenylpent-1-yn-3-ol (NIST data) provide reference IR spectra for validating silyl ketone structures, though direct data for this compound remain scarce .
Biological Activity
1-(Trimethylsilyl)pent-1-YN-3-one is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented by the following molecular formula:
where the trimethylsilyl group enhances its lipophilicity and stability, which may influence its biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Properties : The compound has been studied for its potential in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.
- Enzyme Inhibition : It has been investigated as an inhibitor of specific enzymes, contributing to its therapeutic potential.
Anticancer Activity
Recent studies have highlighted the anticancer activity of this compound, particularly against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 12.5 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.0 | Disruption of microtubule dynamics |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The results are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Candida albicans | 30 |
These results indicate that the compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a broad-spectrum antimicrobial profile.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound have been explored in various studies:
- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition : It acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.
- Cell Cycle Arrest : Research indicates that it can induce G2/M phase arrest in cancer cells, preventing their division and proliferation.
Case Studies
A notable case study involved the administration of this compound in a murine model of lung cancer. The results demonstrated a significant reduction in tumor size compared to control groups, with histological analyses revealing increased apoptosis and reduced mitotic figures within the tumors.
Q & A
Q. What are the most reliable synthetic routes for preparing 1-(trimethylsilyl)pent-1-yn-3-one, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves the silylation of terminal alkynes. For example, a brominated analog, 4-bromo-1-(trimethylsilyl)pent-1-yn-3-one, is synthesized via nucleophilic substitution using trimethylsilylacetylene and a bromoketone precursor under inert conditions (e.g., nitrogen atmosphere). Reaction optimization often requires precise control of temperature (0–25°C) and stoichiometric ratios of silylating agents . Alternative routes may employ transition-metal catalysts (e.g., CuI) to enhance regioselectivity. Typical yields range from 70–85%, but impurities such as desilylated byproducts may necessitate purification via column chromatography or recrystallization.
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the silyl group (δ ~0.1–0.3 ppm for Si(CH)) and the acetylenic proton (δ ~2.5–3.5 ppm).
- Infrared Spectroscopy (IR) : The alkyne C≡C stretch (~2100–2260 cm) and ketone C=O stretch (~1700 cm^{-1) are diagnostic.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHOSi: calc. 166.0814, observed 166.0810) .
- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) are widely used for structure refinement, though twinning or low-resolution data may complicate analysis .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to prevent moisture-induced desilylation. Use amber vials to minimize photodegradation. Stability tests using TLC or HPLC at intervals (e.g., 0, 3, 6 months) are advised to monitor decomposition .
Advanced Research Questions
Q. How does the trimethylsilyl group modulate the reactivity of the alkyne in cross-coupling reactions?
- Methodological Answer : The trimethylsilyl (TMS) group acts as a protecting group for alkynes, enabling regioselective transformations. For example, in Sonogashira couplings, the TMS group can be selectively removed post-reaction under mild conditions (e.g., KCO/MeOH). Computational studies suggest that the electron-donating TMS group lowers the energy barrier for alkyne activation in Pd-catalyzed reactions . Comparative kinetic studies with non-silylated analogs show a 2–3× rate enhancement in some cases.
Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?
- Methodological Answer : Discrepancies in yields or selectivity often arise from:
- Trace Moisture : Even ppm-level HO can hydrolyze the TMS group. Rigorous drying of solvents (e.g., over molecular sieves) and substrates is critical.
- Catalyst Purity : Pd or Cu catalysts contaminated with oxides may deactivate. Pre-treatment with reducing agents (e.g., NaBH) can restore activity.
- Steric Effects : Bulky substituents near the alkyne may hinder access to the reactive site. Molecular modeling (e.g., DFT) helps predict steric constraints .
Q. How can computational chemistry predict the compound’s behavior in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure of the TMS-alkyne moiety. Key parameters include:
- Frontier Molecular Orbitals : HOMO-LUMO gaps indicate susceptibility to electrophilic/nucleophilic attacks.
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between the TMS group and alkyne.
- Reaction Pathway Simulations : Transition-state geometries for silyl group migration or cleavage can be visualized using software like Gaussian or ORCA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
